Superior CDK9 Selectivity Over Other CDK Family Kinases Compared to Pan-CDK and Less Selective Inhibitors
KB-0742 demonstrates >50-fold selectivity for CDK9/cyclin T1 over other CDK family kinases [1], with specific IC50 values of 397 to >10,000 nM against CDK1-8 and 372 to >10,000 nM against CDK12-19 . In contrast, the pan-CDK inhibitor alvocidib (flavopiridol) inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 with comparable potency (IC50 range 20–100 nM), exhibiting minimal selectivity across these isoforms [2]. Atuveciclib (BAY-1143572) shows an IC50 ratio of CDK2/CDK9 of approximately 100-fold [3], indicating substantially less CDK9 selectivity than KB-0742's >1666-fold selectivity (calculated from minimum CDK1-8 IC50 of 397 nM divided by CDK9 IC50 of 6 nM). This superior selectivity profile is mechanistically attributed to KB-0742's distinct binding mode within the CDK9 ATP-binding pocket, as revealed by co-crystal structure (PDB: 8K5R) [4].
| Evidence Dimension | CDK9 selectivity over other CDK family kinases |
|---|---|
| Target Compound Data | CDK9 IC50 = 6 nM; CDK1-8 IC50 = 397 to >10,000 nM; CDK12-19 IC50 = 372 to >10,000 nM; >50-fold selectivity overall |
| Comparator Or Baseline | Alvocidib: IC50 range 20–100 nM across CDK1/2/4/6/9 (no selectivity); Atuveciclib: CDK2/CDK9 IC50 ratio ~100 |
| Quantified Difference | KB-0742 CDK1-8 minimum/CDK9 selectivity >66-fold; Atuveciclib CDK2/CDK9 selectivity ~100-fold; Alvocidib essentially non-selective across CDKs |
| Conditions | Biochemical kinase inhibition assays at 10 µM ATP for KB-0742; ATP-competitive assays for comparators |
Why This Matters
Superior selectivity reduces confounding off-target effects in cellular and in vivo experiments, enabling cleaner interpretation of CDK9-specific biology and minimizing cell cycle toxicity associated with CDK1/2 inhibition.
- [1] Freeman DB, Hopkins TD, Mikochik PJ, Vacca JP, Gao H, Naylor-Olsen A, et al. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. 2023;66(23):15629-15647. doi:10.1021/acs.jmedchem.3c01233 View Source
- [2] Senderowicz AM. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs. 1999;17(3):313-320. View Source
- [3] Lücking U, Scholz A, Lienau P, Siemeister G, Kosemund D, Bohlmann R, et al. Identification of Atuveciclib (BAY 1143572), a Highly Selective, Orally Available Inhibitor of PTEFb/CDK9 for the Treatment of Cancer. ChemMedChem. 2017;12(21):1776-1793. doi:10.1002/cmdc.201700447 View Source
- [4] RCSB Protein Data Bank. 8K5R: CDK9/cyclin T1 in complex with KB-0742. Deposited 2023-07-24. doi:10.2210/pdb8K5R/pdb View Source
